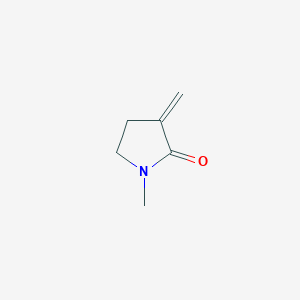

1-Methyl-3-methylene-2-pyrrolidinone

Description

Overview of Five-Membered Nitrogen Heterocycles in Organic Synthesis

Five-membered nitrogen heterocycles are a cornerstone of organic chemistry, representing a significant class of organic compounds with at least one nitrogen atom within a ring structure. numberanalytics.com These structures are ubiquitous in nature and are fundamental to numerous biological processes. numberanalytics.com Their importance in organic synthesis is derived from their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comopenmedicinalchemistryjournal.com

These heterocycles are classified based on ring size, the number of nitrogen atoms, and the degree of saturation. numberanalytics.com Common examples include pyrroles, imidazoles, and pyrazoles. wjpmr.com Many nitrogen heterocycles serve as core structures in a vast array of pharmaceuticals, exhibiting activities such as anticancer, antifungal, and anti-inflammatory properties. wjpmr.comresearchgate.net In materials science, they are used as building blocks for functional materials like conducting polymers and dyes. numberanalytics.com The versatility and reactivity of these compounds make them essential building blocks and intermediates in synthetic chemistry. numberanalytics.com

The Pyrrolidinone Ring System as a Versatile Chemical Scaffold

The pyrrolidinone ring, a five-membered lactam, is a particularly important heterocyclic motif. wikipedia.orgresearchgate.net It is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous biologically active compounds. acs.orgacs.org The versatility of the pyrrolidinone scaffold stems from several key features:

Three-Dimensional Structure: As a saturated, non-planar ring system, it provides excellent three-dimensional coverage, which is advantageous for exploring pharmacophore space in drug design. nih.govresearchgate.net This non-planarity is sometimes referred to as "pseudorotation." nih.gov

Stereochemistry: The pyrrolidinone ring contains stereogenic centers, allowing for the creation of diverse stereoisomers. The specific spatial orientation of substituents can significantly influence the biological profile of a molecule by affecting its binding to target proteins. nih.govnih.gov

Synthetic Accessibility: A multitude of synthetic methods exist for constructing the pyrrolidinone backbone, and its positions can be readily functionalized. acs.org

This heterocyclic system is a key component in various natural products and pharmaceuticals, including ethosuximide, an anticonvulsant, and cotinine, the primary metabolite of nicotine. researchgate.net Its derivatives are also valuable as surfactants, solvents, and intermediates in the production of agrochemicals. researchgate.net

Importance of Exocyclic Methylene (B1212753) Groups in Pyrrolidinone Frameworks

The introduction of an exocyclic methylene group (a double bond outside the ring) onto the pyrrolidinone framework, as seen in 1-Methyl-3-methylene-2-pyrrolidinone, dramatically enhances its synthetic utility. This structural feature imparts specific reactivity that can be harnessed for the construction of more complex molecules.

The exocyclic double bond functions as a Michael acceptor, making it susceptible to conjugate addition reactions. This allows for the introduction of a wide range of nucleophiles at the C3-position of the pyrrolidinone ring. Furthermore, the alkene functionality can participate in various cycloaddition reactions and other electrophilic additions, providing a gateway to diverse molecular architectures.

The strategic placement of functional groups like the exocyclic methylene is crucial in modern drug discovery. The ability to modify a core scaffold through such reactive handles allows chemists to systematically alter a molecule's properties to optimize its biological activity and pharmacokinetic profile. The incorporation of unique functional groups, such as a difluoromethylene on a cyclobutane (B1203170) ring, has been shown to enhance metabolic stability and modulate basicity in bioactive molecules, highlighting the general importance of such modifications. rsc.org

Research Landscape and Emerging Directions for 1-Methyl-3-methylene-2-pyrrolidinone

The research landscape for 1-Methyl-3-methylene-2-pyrrolidinone specifically is not extensive, suggesting it is primarily utilized as a specialized building block or synthetic intermediate rather than an end product with widespread direct applications. Its value lies in its potential for elaboration into more complex, high-value molecules.

Emerging research directions would likely focus on leveraging its inherent reactivity. Potential areas of investigation include:

Asymmetric Catalysis: Developing stereoselective methods for reactions involving the exocyclic methylene group to create chiral pyrrolidinone derivatives, which are highly sought after in medicinal chemistry.

Polymer Chemistry: Utilizing 1-Methyl-3-methylene-2-pyrrolidinone as a monomer for the synthesis of novel functional polymers. The related compound, N-vinylpyrrolidone, is widely used to produce polyvinylpyrrolidone (B124986) (PVP), a polymer with numerous industrial and pharmaceutical applications. researchgate.net

Library Synthesis: Employing the compound as a starting scaffold for the rapid generation of diverse libraries of pyrrolidinone-containing compounds for high-throughput screening in drug discovery programs.

While direct research on 1-Methyl-3-methylene-2-pyrrolidinone is limited, its structural features position it as a valuable tool for synthetic chemists aiming to construct complex molecular targets.

Compound Properties

| Property | Value |

| Compound Name | 1-Methyl-3-methylene-2-pyrrolidinone |

| CAS Number | 50586-05-5 |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

Data sourced from available chemical databases. guidechem.com

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-methylidenepyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-3-4-7(2)6(5)8/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXKUUDFKHVAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445597 | |

| Record name | 1-methyl-3-methylene-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50586-05-5 | |

| Record name | 1-methyl-3-methylene-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1 Methyl 3 Methylene 2 Pyrrolidinone and Its Analogues

Methodologies for Constructing the Pyrrolidinone Core

The synthesis of the pyrrolidinone ring system is a cornerstone of modern organic chemistry, with numerous methods developed to afford this privileged scaffold. These approaches range from the assembly of multiple components in a single step to targeted cyclization reactions.

Multi-component Reactions in Pyrrolidinone Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecular architectures like pyrrolidines from simple starting materials in a single, efficient operation. researchgate.nettandfonline.com These reactions are characterized by their high atom and step economy, often leading to the formation of diverse molecular scaffolds with multiple stereocenters in a stereodefined manner. researchgate.netnih.gov

One notable approach involves the one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, to produce pyrrolidine-2-carboxylates. tandfonline.com The process begins with the formation of a Schiff base from the aldehyde and amino acid ester, which then undergoes a Michael addition with the chalcone (B49325). tandfonline.com Another strategy utilizes a three-component reaction involving isatin (B1672199), an α-amino acid, and a quinolinyl-based chalcone in methanol (B129727) to yield spiro-pyrrolidine compounds. tandfonline.com Furthermore, asymmetric MCRs using optically active phenyldihydrofuran, N-tosyl imino esters, and various silane (B1218182) reagents have been developed to afford highly substituted pyrrolidine (B122466) derivatives with high diastereoselectivity. nih.gov These reactions can construct up to three new stereogenic centers in one operation. nih.gov

A catalyst-free, one-pot, five-component cycloaddition reaction has also been described, highlighting the versatility of MCRs in generating pyrrolidine derivatives from readily available starting materials. tandfonline.com The use of azomethine ylides, generated in situ from the condensation of an amine and a carbonyl compound, is a common theme in many of these MCRs, leading to [3+2] cycloaddition reactions to form the pyrrolidine ring. tandfonline.com

| MCR Type | Components | Catalyst/Conditions | Product Type | Reference |

| Three-component | Aldehydes, Amino acid esters, Chalcones | I₂, K₂CO₃ | Pyrrolidine-2-carboxylates | tandfonline.com |

| Three-component | Isatin, α-Amino acids, Chalcones | Methanol | Spiro-pyrrolidine compounds | tandfonline.com |

| Asymmetric Multi-component | Phenyldihydrofuran, N-tosyl imino ester, Silane reagents | TiCl₄ | Substituted Pyrrolidines | nih.gov |

| Five-component | Not specified | Catalyst-free | Pyrrolidine derivatives | tandfonline.com |

Targeted Introduction of Methylene (B1212753) Functionality at C3

The introduction of a methylene group at the C3 position of the pyrrolidinone ring is a key structural feature of the target compound. This exocyclic double bond can be installed through various synthetic maneuvers. Research has shown that introducing a methyl group at the C-3 position of the pyrrolidine ring can enhance pharmacokinetic profiles by providing steric hindrance that may prevent metabolic instability. nih.gov

While direct methods for the synthesis of 3-methylene-pyrrolidinones are specific, related transformations provide insight. For instance, the synthesis of 3-methylene-pyrrolidines has been documented, providing a potential precursor for oxidation to the corresponding pyrrolidinone. researchgate.net The strategic placement of functional groups that can be eliminated to form the double bond is a common approach in organic synthesis.

One-Pot Synthetic Procedures for Pyrrolidinone Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot procedures have been developed for the construction of the pyrrolidinone scaffold.

An enantioselective one-pot protocol has been established for synthesizing 2-pyrrolidinone (B116388) derivatives that bear a trifluoromethylated all-carbon quaternary stereocenter. acs.org This method involves an organocatalytic conjugate addition of a nitroalkane to an isatin-derived α-trifluoromethyl acrylate (B77674), followed by a reductive lactamization process, achieving high yields and stereoselectivities. acs.org Another versatile one-pot method begins with donor-acceptor cyclopropanes, which undergo a Lewis acid-catalyzed ring-opening with primary amines to form γ-amino esters. researchgate.net These intermediates then proceed through lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. researchgate.net

Furthermore, a straightforward one-pot synthesis of polyhydroxylated pyrrolidinones has been achieved from erythruronolactone and various amines, yielding the products in good yields. researchgate.net Ultrasound irradiation has also been employed to promote the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a green catalyst in ethanol (B145695), demonstrating a clean, fast, and efficient method. rsc.org

| Starting Materials | Key Steps | Catalyst/Reagents | Product | Reference |

| Isatin-derived acrylate, Nitroalkane | Conjugate addition, Reductive lactamization | Organocatalyst (Quinine-derived), Raney Ni/H₂ | 4-Trifluoromethyl-pyrrolidinones | acs.org |

| Donor-acceptor cyclopropane (B1198618), Primary amine | Ring-opening, Lactamization, Dealkoxycarbonylation | Lewis Acid, Base | 1,5-Substituted pyrrolidin-2-ones | researchgate.net |

| Erythruronolactone, Amine | Conversion/Cyclization | Not specified | Polyhydroxylated pyrrolidinones | researchgate.net |

| Aniline, Aldehyde, Diethyl acetylenedicarboxylate (B1228247) | Multicomponent reaction | Citric acid, Ultrasound | Substituted 3-pyrrolin-2-ones | rsc.org |

Functionalization and Derivatization Approaches of the Pyrrolidinone Moiety

Once the pyrrolidinone core is assembled, further functionalization can be carried out to produce a diverse range of analogues, including the target molecule, 1-Methyl-3-methylene-2-pyrrolidinone.

N-Alkylation and N-Heteroarylation Protocols

The introduction of substituents on the nitrogen atom of the pyrrolidinone ring is a critical step in the synthesis of many derivatives. The hydrogen atom on the nitrogen of 2-pyrrolidone is active and readily undergoes substitution. chemicalbook.com

N-Alkylation: Standard N-alkylation can be achieved by reacting 2-pyrrolidone with an alkyl halide or a dialkyl sulfate (B86663) in the presence of a base. chemicalbook.com A more environmentally friendly approach utilizes propylene (B89431) carbonate for the N-alkylation of N-heterocycles, which serves as both the reagent and the solvent, avoiding the need for genotoxic alkyl halides. nih.gov The synthesis of N-methyl-2-pyrrolidone (NMP) itself is often accomplished through the reaction of γ-butyrolactone with an excess of methylamine (B109427) at high temperature and pressure, which proceeds via an N-methyl-γ-hydroxybutanamide intermediate that subsequently cyclizes. chemicalbook.com A novel strategy involves the activation of amides with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, which induces the transfer of the alkyl group from the amide nitrogen to the pyridine (B92270) nitrogen, creating a reactive intermediate for further transformations. rsc.org

N-Arylation: The synthesis of N-aryl-substituted pyrrolidines can be accomplished through the reductive amination of diketones with anilines, catalyzed by an iridium complex via transfer hydrogenation. nih.gov This method provides a practical route to these important structures. nih.gov

Transformations at the Methylene Group

The exocyclic methylene group at the C3 position is a versatile functional handle for further molecular modifications. While specific transformations on 1-Methyl-3-methylene-2-pyrrolidinone are not detailed in the provided context, analogous reactions on similar systems suggest several possibilities.

Hydrogenation of the double bond using a catalyst like Palladium on carbon (Pd/C) would yield the corresponding 3-methylpyrrolidinone derivative. rsc.orgnih.gov Dihydroxylation, using reagents such as potassium osmate (K₂OsO₂(OH)₄) with an oxidant like N-methylmorpholine N-oxide (NMO), would convert the methylene group into a diol. rsc.org Hydroboration-oxidation, employing borane (B79455) (BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH), would lead to the corresponding primary alcohol at the methyl group. rsc.org

Synthesis of Substituted Pyrrolidinone Analogues

The synthesis of substituted pyrrolidinone analogues is a significant area of research, driven by the prevalence of the pyrrolidinone scaffold in numerous biologically active compounds. nih.govmdpi.com Various synthetic strategies have been developed to introduce a wide range of substituents onto the pyrrolidinone ring, enabling the exploration of structure-activity relationships.

One prominent method for constructing the pyrrolidine ring is through palladium-catalyzed [3+2] cycloaddition reactions. nih.gov This approach typically involves the reaction of a trimethylenemethane (TMM) precursor with an imine. nih.govelsevierpure.com The catalytic cycle is believed to proceed via the in-situ generation of a zwitterionic Pd-TMM intermediate, which then reacts with the imine in a stepwise manner to form the five-membered ring. nih.gov The versatility of this method allows for the use of various imine acceptors, leading to a diverse array of substituted pyrrolidines with high yields and selectivities. nih.gov For instance, the reaction of 2-((trimethylsilyl)methyl) allyl acetate (B1210297) with both aromatic and aliphatic imines, catalyzed by palladium complexes with ligands like triphenylphosphine (B44618) or triisopropylphosphite, has been successfully demonstrated. nih.gov

Another effective strategy for synthesizing substituted pyrrolidin-2-ones involves the use of donor-acceptor (DA) cyclopropanes. mdpi.comnih.gov These reactions can be initiated by Lewis acids, such as Y(OTf)₃, and proceed through the ring-opening of the cyclopropane followed by cyclization with an amine. mdpi.comnih.gov This method has been successfully applied to synthesize N-aryl and N-benzyl substituted γ-lactams. mdpi.comnih.gov The reactivity of the DA cyclopropane can be influenced by the nature of its substituents; for example, highly reactive furyl-substituted DA cyclopropanes can lead to moderate yields due to the furan (B31954) ring's susceptibility to acid-induced transformations. nih.gov In contrast, less reactive 2-phenyl- and 2-(p-tolyl)cyclopropane-1,1-diesters have been used to produce the corresponding pyrrolidones in moderate yields. nih.gov

The synthesis of optically active pyrrolidinones is of particular interest. nih.gov Chiral pyrrolidinones can be prepared from starting materials like (S)-pyroglutamate or by employing asymmetric catalytic methods. nih.govyork.ac.uk For example, N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines have been synthesized with high enantiomeric excess through a key step involving the sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine. york.ac.uk

Furthermore, intramolecular cyclization reactions represent a valuable route to substituted pyrrolidines. organic-chemistry.org For instance, the iron(III)-catalyzed aza-Cope-Mannich cyclization of 2-hydroxy homoallyl tosylamines with aldehydes yields 3-alkyl-1-tosyl pyrrolidines. organic-chemistry.org

Below is a table summarizing the synthesis of various substituted pyrrolidinone analogues.

| Starting Materials | Reagents/Catalyst | Product | Yield | Reference |

| Dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate, Aniline | Y(OTf)₃ | (R)-1-Phenyl-5-(p-tolyl)pyrrolidin-2-one | - | mdpi.comnih.gov |

| 2-((Trimethylsilyl)methyl) allyl acetate, N-Tosyl aldimines | Pd(dba)₂, Phosphoramidite ligand | Substituted Pyrrolidines | High | nih.gov |

| Donor-Acceptor Cyclopropanes, Benzylamines | Ni(ClO₄)₂·6H₂O | N-Benzyl-substituted γ-lactams | Up to 70% | mdpi.com |

| Donor-Acceptor Cyclopropanes, Anilines | Y(OTf)₃ | N-Aryl-substituted γ-lactams | 45-79% | nih.gov |

| N-Boc pyrrolidine, 1-Pyrrolidine-carbonyl chloride | Sparteine | (R)-2-[(Pyrrolidin-1-yl)methyl]pyrrolidine | 85% ee | york.ac.uk |

| (S)-Pyroglutamate, Benzyl bromide | NaH | Substituted (S)-pyrrolidinones | - | nih.gov |

Microwave-Assisted Synthesis in Pyrrolidinone Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in pyrrolidinone chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved energy efficiency, and often higher product yields. scispace.comgoogle.com This technology has been successfully applied to various reactions for the synthesis of pyrrolidinone derivatives. mdpi.comnih.gov

A notable application is the synthesis of N-methyl pyrrolidone (NMP), where microwave irradiation drastically shortens the reaction time from 5-6 hours to just 2-5 minutes. google.com The process involves the reaction of a dicarboxylic acid or its anhydride with a non-aqueous methylamine in the solid state under microwave irradiation to form an intermediate N-methyl imide, which is subsequently hydrogenated to yield NMP. google.com

Microwave irradiation has also been effectively used in the synthesis of more complex pyrrolidinone-containing structures. For example, the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-amino acid-derived enamine-type Schiff bases is achieved by irradiating a mixture of the enamine and sodium ethoxide in ethanol at 70°C for 30 minutes. mdpi.com

In the context of functionalized pyrrolidines, microwave-assisted N-alkylation has proven to be a rapid and efficient method. nih.gov The N-alkylation of a NH pyrrolidine-fused chlorin (B1196114) with various alkyl halides, such as methyl 4-(bromomethyl)benzoate (B8499459) and 1,4-diiodobutane, has been accomplished in as little as 5 to 30 minutes at 75°C in DMF, using DIPEA as a base. nih.gov This represents a significant improvement over conventional heating methods. nih.gov

Furthermore, microwave-assisted synthesis has been employed in multi-component reactions to construct the pyrrolidinone core. A mixture of an aryl aldehyde, an arylamine derivative, and diethyl acetylenedicarboxylate can be subjected to microwave irradiation in the presence of a sulfonic acid functionalized ionic liquid catalyst in ethylene (B1197577) glycol to afford pyrrolidinone derivatives. scispace.com This method highlights the synergy between microwave heating and green chemistry principles. scispace.com

The following table summarizes key findings in the microwave-assisted synthesis of pyrrolidinone derivatives.

| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield | Reference |

| Dicarboxylic acid/anhydride, Methylamine hydrochloride | Microwave (600-900 W) | N-methyl imide | 1-10 min | - | google.com |

| Enamine, Sodium ethoxide | Microwave (70°C), Ethanol | 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | 30 min | - | mdpi.com |

| NH pyrrolidine-fused chlorin, Methyl 4-(bromomethyl)benzoate | Microwave (75°C), DMF, DIPEA | N-alkylated chlorin | 5 min | 47% (overall) | nih.gov |

| Aryl aldehyde, Arylamine, Diethyl acetylenedicarboxylate | [BBSI]Cl, Microwave (100 W), Ethylene glycol | Pyrrolidinone derivatives | 5 min | - | scispace.com |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Conformational Analysis of 1 Methyl 3 Methylene 2 Pyrrolidinone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise chemical environment of each proton and carbon atom can be mapped.

The structural assignment of 1-Methyl-3-methylene-2-pyrrolidinone is achieved by systematically interpreting its ¹H and ¹³C NMR spectra, supported by 2D correlation experiments.

¹H and ¹³C NMR Spectra: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and scalar coupling between neighboring protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms. For 1-Methyl-3-methylene-2-pyrrolidinone, the key feature is the α,β-unsaturated lactam system. The exocyclic methylene (B1212753) protons (=CH₂) are expected to appear as distinct signals in the vinyl region (typically 5.0-6.0 ppm), while the allylic protons on C4 and the protons on C5 will appear further upfield. The N-methyl protons will be a sharp singlet.

2D NMR Correlation: While 1D spectra suggest the basic framework, 2D NMR experiments are required for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings, revealing which protons are on adjacent carbons. A key correlation would be observed between the allylic protons at the C4 position and the protons at the C5 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the N-methyl protons to the carbonyl carbon (C2) and the C5 carbon would be expected. The vinyl protons would show HMBC correlations to the carbonyl carbon (C2) and the C4 carbon. youtube.com

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of 1-Methyl-3-methylene-2-pyrrolidinone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 1-Methyl-3-methylene-2-pyrrolidinone Predicted values based on standard chemical shift increments and data from related structures like N-Methyl-2-pyrrolidone. chemicalbook.comchemicalbook.com

| Atom Position | Spectrum | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| N-CH₃ | ¹H | ~2.9 | s (singlet) |

| H-4 | ¹H | ~2.6 | t (triplet) |

| H-5 | ¹H | ~3.4 | t (triplet) |

| =CH₂ (vinyl) | ¹H | ~5.3 and ~5.9 | s (singlet) each |

| C-2 (C=O) | ¹³C | ~174 | - |

| C-3 (=C<) | ¹³C | ~140 | - |

| C-4 | ¹³C | ~33 | - |

| C-5 | ¹³C | ~48 | - |

| N-CH₃ | ¹³C | ~30 | - |

| =CH₂ | ¹³C | ~122 | - |

The five-membered pyrrolidinone ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of a plane.

Nuclear Overhauser Effect (NOE) spectroscopy is the primary NMR method for determining the through-space proximity of atoms, making it ideal for conformational analysis. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds.

For 1-Methyl-3-methylene-2-pyrrolidinone, specific NOE correlations would be expected depending on the ring's pucker. For example, in an envelope conformation, the pseudo-axial and pseudo-equatorial protons at the C4 and C5 positions would exhibit distinct NOE patterns with neighboring protons. Correlations between the N-methyl protons and the protons on the C5 position would help define the orientation around the N-C5 bond. The spatial relationship between the vinyl protons and the allylic C4 protons can also be confirmed, providing insight into the preferred rotational state of the exocyclic group. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopies probe the energy levels of molecular bonds and electronic orbitals, respectively. They are excellent for identifying functional groups and conjugated systems.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range. The IR spectrum of 1-Methyl-3-methylene-2-pyrrolidinone is dominated by the absorptions from the tertiary amide (lactam) and the carbon-carbon double bond. Comparing its spectrum to that of N-Methyl-2-pyrrolidone (NMP) nist.govnist.govchemicalbook.com, which lacks the exocyclic double bond, highlights the key differences.

C=O Stretch: The lactam carbonyl group gives rise to a very strong and sharp absorption band. In NMP, this appears around 1680-1690 cm⁻¹. Due to conjugation with the C=C double bond in 1-Methyl-3-methylene-2-pyrrolidinone, this band is expected to shift to a slightly lower frequency (1660-1675 cm⁻¹).

C=C Stretch: The exocyclic double bond will produce a medium-intensity absorption around 1640-1660 cm⁻¹.

=C-H Stretch: The stretching of the C-H bonds on the exocyclic methylene group is expected above 3000 cm⁻¹, typically in the 3010-3090 cm⁻¹ range.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl and methylene groups on the ring appear just below 3000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for 1-Methyl-3-methylene-2-pyrrolidinone

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3010 - 3090 | C-H Stretch | =CH₂ (Vinyl) |

| 2850 - 2960 | C-H Stretch | -CH₂- and N-CH₃ (Aliphatic) |

| 1660 - 1675 | C=O Stretch | α,β-Unsaturated Lactam |

| 1640 - 1660 | C=C Stretch | Exocyclic Methylene |

| ~1410 | C-N Stretch | Tertiary Amide |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The key structural feature in 1-Methyl-3-methylene-2-pyrrolidinone relevant to UV-Vis spectroscopy is the α,β-unsaturated carbonyl system, which acts as a chromophore.

Two primary electronic transitions are expected:

π → π* Transition: This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-energy, high-intensity transition, expected to result in a strong absorption maximum (λ_max) in the range of 200-250 nm. In the non-conjugated N-Methyl-2-pyrrolidone, the π → π* transition of the simple amide is found below 200 nm. nist.gov The conjugation in 1-Methyl-3-methylene-2-pyrrolidinone shifts this absorption to a longer, more readily observable wavelength (a bathochromic shift).

n → π* Transition: This is a lower-energy transition involving the promotion of a non-bonding electron (from the lone pair on the oxygen atom) to a π* antibonding orbital. This transition is symmetry-forbidden and thus results in a weak absorption band at a longer wavelength than the π → π* transition, typically above 300 nm.

Analysis of the UV-Vis spectrum provides confirmation of the conjugated system and can be used for quantitative analysis.

X-ray Crystallography and Solid-State Analysis

While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom.

For 1-Methyl-3-methylene-2-pyrrolidinone, a single-crystal X-ray analysis would provide definitive data on:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the effects of conjugation on the C=O, C=C, and C-C bonds.

Ring Conformation: Unambiguous determination of the ring pucker (e.g., envelope or twist conformation) and the exact dihedral angles.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. Due to its high polarity and dipole moment, strong dipole-dipole interactions between the lactam groups of adjacent molecules would be expected to be a dominant packing force. wikipedia.org

While a published crystal structure for 1-Methyl-3-methylene-2-pyrrolidinone was not identified in the searched literature, analysis of related structures like N-Methyl-2-pyrrolidone hydrochloride shows the five-membered ring adopting a slight envelope conformation. researchgate.net A similar conformation would be anticipated for the title compound, with intermolecular packing dictated by the optimization of dipole-dipole forces.

Single Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's constitution and conformation by mapping the electron density within a single crystal. The process involves irradiating a crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the arrangement of atoms within the crystal lattice, yielding highly accurate bond lengths, bond angles, and torsional angles.

Despite the power of this technique, a search of publicly available structural databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for 1-Methyl-3-methylene-2-pyrrolidinone at the time of this writing. cam.ac.ukacs.org The CCDC serves as the world's primary repository for small-molecule organic and metal-organic crystal structures. cam.ac.uk

Should a suitable single crystal of 1-Methyl-3-methylene-2-pyrrolidinone be grown, the SC-XRD experiment would provide a data set similar to the hypothetical example presented in the table below. This table illustrates the typical crystallographic parameters obtained from such an analysis, which are essential for a definitive structural assignment.

Table 1: Illustrative Example of Single-Crystal X-ray Diffraction Data. This table is a hypothetical representation of the data that would be obtained from a successful SC-XRD analysis.

| Parameter | Value |

| Empirical Formula | C₆H₉NO |

| Formula Weight | 111.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

| CCDC Deposition Number | Not Available |

Analysis of Supramolecular Architecture and Non-Covalent Interactions in Crystalline States

In the absence of a specific crystal structure for 1-Methyl-3-methylene-2-pyrrolidinone, we can predict the types of interactions that would likely dictate its crystal packing. The molecule contains a carbonyl group (C=O) which is a strong hydrogen bond acceptor. Therefore, weak C–H···O hydrogen bonds are expected to be a significant feature in its crystal packing, linking molecules into larger assemblies. researchgate.net

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M+). This ion can then break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular fingerprint.

No specific mass spectrum for 1-Methyl-3-methylene-2-pyrrolidinone is publicly available. However, the mass spectrum of the closely related compound, 1-Methyl-2-pyrrolidinone (NMP), is well-documented and provides a basis for predicting the fragmentation of the target molecule. nist.govmzcloud.org The molecular weight of 1-Methyl-2-pyrrolidinone is 99.13 g/mol . nist.govwikipedia.org Its electron ionization (EI) mass spectrum shows a prominent molecular ion peak at m/z 99. chemicalbook.com

Table 2: Key Mass Fragments for 1-Methyl-2-pyrrolidinone (NMP). Data sourced from the NIST WebBook. chemicalbook.com

| m/z | Proposed Fragment Ion |

| 99 | [C₅H₉NO]⁺ (Molecular Ion) |

| 98 | [M-H]⁺ |

| 70 | [M-C₂H₅]⁺ or [M-CO-H]⁺ |

| 44 | [C₂H₆N]⁺ |

| 42 | [C₂H₄N]⁺ or [C₃H₆]⁺ |

For 1-Methyl-3-methylene-2-pyrrolidinone (C₆H₉NO), the molecular weight is 111.14 g/mol . We can predict its fragmentation based on the established patterns of related compounds. The introduction of the exocyclic methylene group provides additional fragmentation pathways. The molecular ion peak would be expected at m/z 111.

Key fragmentation pathways for pyrrolidinone-containing structures, such as synthetic cathinones, often involve the loss of the pyrrolidine (B122466) ring or side chains. wvu.edu For 1-Methyl-3-methylene-2-pyrrolidinone, likely fragmentation would involve cleavage of the ring or loss of small neutral molecules.

Table 3: Predicted Mass Fragments for 1-Methyl-3-methylene-2-pyrrolidinone.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |

| 110 | [M-H]⁺ | Loss of a hydrogen radical |

| 83 | [M-CO]⁺ | Loss of carbon monoxide from the lactam ring |

| 82 | [M-CHO]⁺ | Loss of a formyl radical |

| 68 | [C₄H₆N]⁺ | Cleavage involving the loss of the carbonyl and methylene groups |

| 54 | [C₃H₄N]⁺ | Further fragmentation of the pyrrolidine ring |

This predictive analysis, based on the principles of mass spectrometry and data from related compounds, provides a robust hypothesis for the fragmentation pattern of 1-Methyl-3-methylene-2-pyrrolidinone that can be confirmed by experimental analysis.

Computational Chemistry and Theoretical Modeling of 1 Methyl 3 Methylene 2 Pyrrolidinone Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a cornerstone in the computational study of reaction mechanisms involving pyrrolidinone systems. It is extensively used to explore the chemo-, regio-, and stereoselectivities of reactions such as [3+2] cycloadditions. researchgate.netnih.gov For instance, DFT calculations at the M06/6-311G(d,p) and M06-2X/6-311G levels of theory have been successfully applied to understand the cycloaddition reactions of methylene-pyrrolidinone derivatives with various nitrones and diazomethane. researchgate.netnih.gov These studies help in mapping the potential energy surface of a reaction, identifying intermediates and transition states that govern the reaction pathway. researchgate.net

In one study, DFT was employed to investigate the reaction between a 3-pyrrolin-2-one derivative and methylamine (B109427), successfully proposing a plausible reaction mechanism based on the computational results. nih.gov The calculations showed that the main product is formed favorably via the pathway with the lowest activation energy. nih.gov Similarly, the mechanism for the stereoretentive synthesis of cyclobutanes from pyrrolidines has been unveiled using DFT calculations, identifying the rate-determining step as the simultaneous cleavage of two C–N bonds with a release of N₂. acs.org

DFT methods, such as B3LYP/6-31G*, are also utilized to study cycloaddition reactions involving related structures, like the reaction between methyleneketene and pyrroline-1-oxide. researchgate.net These computational approaches can determine activation barriers for different possible reaction pathways, thereby predicting the most likely product. researchgate.net The thermal reaction of N-methyl-2-pyrrolidinone (NMP) with carbon disulfide (CS₂) has also been analyzed using DFT, revealing a two-step mechanism and identifying the rate-determining step. researchgate.net

The Molecular Electron Density Theory (MEDT) has also been applied, using DFT-calculated electron localization functions (ELF), to analyze the zwitterionic nature of reactants like nitrones, which influences their participation in cycloaddition reactions. researchgate.net

Elucidation of Reaction Pathways and Transition State Characterization

A key strength of computational modeling is its ability to elucidate detailed reaction pathways and characterize the fleeting transition states that connect reactants, intermediates, and products. For cycloaddition reactions involving methylene-pyrrolidinone derivatives, DFT studies have shown that the reactions often proceed through a one-step, asynchronous mechanism. nih.govresearchgate.net Asynchronicity means that the new chemical bonds are formed at slightly different times during the transition state.

Transition states are located on the potential energy surface and their structures are optimized using methods like the Berny method. researchgate.net Verification that a calculated structure is a true transition state is typically done through frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the transition state correctly connects the reactant and product states. rsc.org

In the DFT study of the reaction between 5,5-dimethyl-3-methylene-2-pyrrolidinone and C,N-diarylnitrones, the mechanism was found to be a one-step process where the addition of the nitrone across the olefinic bond was the most preferred route, both kinetically and thermodynamically. nih.gov Similarly, the reaction of N-methyl-2-pyrrolidinone with CS₂ was found to proceed via two parallel pathways, with four distinct transition states and two intermediates being identified and their configurations determined. researchgate.net The activation energies calculated for these pathways help in determining which route is more favorable under specific conditions. researchgate.net

| Reactants | Reaction Type | Computational Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Methyleneketene + Pyrroline-1-oxide | [3+2] Cycloaddition (2,3-adduct) | B3LYP/6-31G | 3.87 | researchgate.net |

| Methyleneketene + Pyrroline-1-oxide | [3+2] Cycloaddition (1,2-adduct) | B3LYP/6-31G | 5.60 | researchgate.net |

| 1,1-diazene C formation | Pyrrolidine (B122466) Contraction | DFT | 17.7 (Gibbs Free Energy) | acs.org |

| Acyclic nitrone + 1,2-cyclooctadiene | [3+2] Cycloaddition (4-methylene isoxazolidine) | M062X/6-311G(d,p) | 1.8 (Gibbs Free Energy) | ug.edu.gh |

| Acyclic nitrone + 1,2-cyclooctadiene | [3+2] Cycloaddition (5-methylene isoxazolidine) | M062X/6-311G(d,p) | 5.4 (Gibbs Free Energy) | ug.edu.gh |

Prediction and Analysis of Selectivity

Computational chemistry provides critical insights into the selectivity of chemical reactions. For 1-methyl-3-methylene-2-pyrrolidinone and its analogs, DFT calculations have been instrumental in predicting and explaining chemo-, regio-, and stereoselectivity. researchgate.netnih.gov

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In studies of [3+2] cycloaddition reactions, the addition of nitrones and nitrile oxides occurs chemoselectively across the exocyclic olefinic bond (C=C) of the methylene-pyrrolidinone ring rather than the amide carbonyl group. nih.govresearchgate.net

Regioselectivity is the preference for bond formation at one position over another. In the reaction of C,N-diarylnitrones with 5,5-dimethyl-3-methylene-2-pyrrolidinone, the regioselectivity was found to be influenced by the electronic and steric nature of substituents on the nitrone. nih.gov DFT studies on similar systems have shown that the observed regioselectivity, such as the preferential formation of a 2,3-adduct over other isomers, is consistent with the calculated activation energy barriers for the different reaction pathways. researchgate.net

Stereoselectivity involves the preferential formation of one stereoisomer over another. The stereochemical outcome of reactions, such as the formation of endo versus exo products in cycloadditions, can be rationalized by comparing the energies of the respective transition states. researchgate.net In the reaction of 1-pyrrolidine-1-oxide with a 1,2-cyclooctadiene carboxylate, the preferred pathway involves the formation of 4-methylene isoxazolidine (B1194047) with a free activation energy of 1.8 kcal/mol, which is significantly lower than that for its regioisomeric product (5.4 kcal/mol). ug.edu.gh

The effect of substituents on selectivity is a key area of investigation. It has been shown that while substituents on the nitrone reactant can affect regio- and stereoselectivity, those on the nitrile oxide derivatives in similar reactions may not have a significant impact. nih.gov

In general, reactions conducted at lower temperatures and for shorter durations tend to favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the more stable thermodynamic product. wikipedia.orglibretexts.org

Computational studies on the reaction of a 3-pyrroline-2-one (B142641) derivative with an amine showed that the formation of the main product is favored kinetically over thermodynamically. nih.gov This means the transition state leading to the major product has a lower energy than the transition state leading to the more stable, but minor, product. nih.gov In the context of the [3+2] cycloaddition of 5,5-dimethyl-3-methylene-2-pyrrolidinone, the chemoselective addition across the olefinic bond was identified as being the most preferred pathway both kinetically and thermodynamically. nih.gov

| Reaction System | Selectivity Type | Controlling Factor | Predicted Outcome | Reference |

|---|---|---|---|---|

| 5,5-dimethyl-3-methylene-2-pyrrolidinone + C,N-diarylnitrones | Chemoselectivity | Kinetic & Thermodynamic | Addition across olefinic bond | nih.gov |

| 5,5-dimethyl-3-methylene-2-pyrrolidinone + C,N-diarylnitrones | Regio/Stereoselectivity | Electronic/Steric | Affected by substituents on the nitrone | nih.gov |

| 3-pyrrolin-2-one derivative + methylamine | Product Formation | Kinetic | Kinetic selectivity is more significant than thermodynamic | nih.gov |

| Cyclopentadiene + Furan (B31954) | Stereoselectivity | Kinetic vs. Thermodynamic | Endo (kinetic) at room temp; Exo (thermodynamic) at 81°C | wikipedia.org |

Studies of Electronic Structure and Reactivity Descriptors

The electronic structure of 1-methyl-3-methylene-2-pyrrolidinone is fundamental to its reactivity. Computational methods provide various descriptors that help rationalize its chemical behavior.

Frontier Molecular Orbital (FMO) theory is often used to explain reactivity in cycloaddition reactions. However, for some complex reactions involving pyrrolidinone derivatives, FMO theory alone may not be sufficient. Therefore, more advanced reactivity descriptors derived from DFT are employed. researchgate.net

Global Electron Density Transfer (GEDT) analysis quantifies the net charge transfer at the transition state. Low GEDT values suggest reactions of a low polar nature. nih.gov The Electron Localization Function (ELF) is another powerful tool that provides a visual representation of electron pairing in a molecule. researchgate.net It can characterize the nature of bonding and identify zwitterionic or radical centers, which is crucial for understanding the mechanisms of polar reactions. researchgate.net

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in determining molecular conformation, crystal packing, and interactions with biological targets. Computational tools are essential for studying these subtle forces, which include hydrogen bonds, van der Waals forces, and π-π stacking. rsc.org

In substituted pyrrolidine-2,3-dione (B1313883) derivatives, intramolecular hydrogen bonds have been identified through computational studies as a stabilizing feature of the enamine form. nih.gov In the context of drug design, molecular docking simulations—a computational method—are used to predict how a ligand binds to a protein's active site. For a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, docking studies revealed that their binding to the inducible nitric oxide synthase (iNOS) enzyme is stabilized by hydrogen bonds with specific amino acid residues (Cys200 and Ser242) as well as by van der Waals interactions. nih.gov These computational insights are vital for understanding the structure-activity relationship and for the rational design of new, more potent inhibitors. nih.gov

Polymerization and Advanced Material Science Perspectives of Methylene Pyrrolidinone Monomers

Homopolymerization Methodologies of Methylene (B1212753) Pyrrolidinones

Homopolymers of methylene pyrrolidinones can be synthesized through various radical polymerization techniques, ranging from conventional methods to more advanced, controlled processes. These methods allow for the creation of polymers with a backbone of aliphatic carbons and pendant pyrrolidinone rings. researchgate.netuliege.be

Conventional free radical polymerization (FRP) is a robust and widely used method for polymerizing vinyl monomers. youtube.com 1-Methyl-3-methylene-2-pyrrolidinone and its parent monomer, 3-methylene-2-pyrrolidone (3M2P), are readily polymerized using this technique. researchgate.netnih.gov The process is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), to generate free radicals. rsc.org These radicals then attack the carbon-carbon double bond of the monomer, initiating a chain reaction that propagates to form the polymer. youtube.com

While effective for producing high molecular weight polymers, a key characteristic of conventional FRP is the continuous generation and rapid termination of radical chains. This leads to limited control over the polymer's molecular weight and results in a broad molecular weight distribution (high dispersity). youtube.com Despite this, the resulting poly(3M2P) exhibits high thermal stability, with decomposition occurring between 400 and 500 °C, and a very high glass transition temperature (Tg) of 285 °C. acs.org

To overcome the limitations of conventional FRP, Reversible Deactivation Radical Polymerization (RDRP) techniques are employed. These methods introduce an equilibrium between active (propagating) radical chains and dormant species, which minimizes irreversible termination reactions. This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). youtube.com Methylene pyrrolidinones have been successfully polymerized using several RDRP methods. researchgate.netnih.govacs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile RDRP method that can be applied to a wide range of monomers. acs.org It operates by adding a specific chain transfer agent, typically a thiocarbonylthio compound (RAFT agent), to a conventional free radical polymerization system. The RAFT agent mediates the polymerization by reversibly transferring the propagating radical through an addition-fragmentation mechanism, allowing all chains to grow simultaneously. acs.org This technique has been successfully used for the controlled polymerization of 3-methylene-2-pyrrolidone, yielding well-defined polymers. researchgate.netnih.gov The process uses the same initiators and solvents as conventional FRP, with the key difference being the inclusion of the RAFT agent to control the polymerization.

Single-Electron-Transfer Living Radical Polymerization (SET-LRP)

SET-LRP is another powerful RDRP technique that has been effectively used to polymerize 3-methylene-2-pyrrolidone. researchgate.netnih.gov The mechanism involves a single electron transfer, typically from a copper(0) catalyst, to an alkyl halide initiator, generating the propagating radical and a copper(II) species. researchgate.net The copper(II) species acts as the deactivator, reversibly terminating the growing chain and establishing the active/dormant equilibrium. researchgate.net A typical SET-LRP setup involves using Cu(0) wire as the catalyst, an initiator like methyl 2-chloropropionate, and a ligand such as Me6-TREN, often conducted in an aqueous medium. researchgate.net

Copolymerization Strategies with Various Monomers

Copolymerization is a key strategy to modify and enhance the properties of polymers. By incorporating different monomer units into the same polymer chain, characteristics such as solubility, thermal properties, and hydrophobicity can be precisely tuned. 1-Methyl-3-methylene-2-pyrrolidinone can be copolymerized with various conventional vinyl monomers, such as methyl methacrylate (B99206) (MMA) and styrene. researchgate.net

The relative reactivity of the two monomers in a copolymerization reaction is described by the monomer reactivity ratios, r₁ and r₂. These ratios indicate the preference of a propagating radical chain ending in one monomer unit to add another molecule of the same monomer (r > 1) or the other monomer (r < 1). For the copolymerization of a related monomer, 5-methyl-3-methylene-2-pyrrolidone (M₁), with methyl methacrylate (M₂), the reactivity ratios were evaluated, demonstrating the feasibility of creating copolymers with tailored compositions. researchgate.net Similarly, reactivity ratios for the copolymerization of N-vinyl pyrrolidone (NVP), a structural analog, with MMA have been extensively studied, showing that the resulting copolymer is typically richer in the more reactive methacrylate monomer. tubitak.gov.trmdpi.com

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Reference |

|---|---|---|---|---|---|

| MMA | NVP | 1.69 | 0.03 | Kelen-Tudos | tubitak.gov.tr |

| NVP | IBMA | 0.292 | 2.673 | COPOINT | mdpi.com |

Structure-Property Relationships in Poly(methylene pyrrolidinone)s

The substituent on the nitrogen atom of the pyrrolidinone ring plays a critical role in determining the polymer's physical and chemical properties. For instance, poly(3-methylene-2-pyrrolidone) with an unsubstituted N-H group is highly soluble in water. nih.govacs.org The introduction of an N-alkyl substituent, such as the methyl group in poly(1-methyl-3-methylene-2-pyrrolidinone), alters the polymer's hydrophilicity. This change directly influences its solubility characteristics and thermal behavior in aqueous solutions. acs.orgrsc.org

Studies on related poly(N-vinyl-2-pyrrolidone)s show that as the length of the N-alkyl substituent increases, the glass transition temperature (Tg) of the polymer tends to decrease. acs.org This demonstrates that even subtle changes to the N-substituent can be used to systematically tune the material's bulk properties.

A significant property of many N-substituted pyrrolidone-based polymers is their thermoresponsiveness in aqueous solutions. acs.orgrsc.org These polymers often exhibit a Lower Critical Solution Temperature (LCST), a specific temperature above which the polymer becomes insoluble and phase-separates from the water. rsc.orgresearchgate.net Below the LCST, the polymer chains are hydrated and soluble, forming a clear solution. As the temperature rises to the LCST, the polymer chains undergo a conformational change, dehydrate, and aggregate, causing the solution to become turbid. rsc.org This phase transition is typically reversible. rsc.org

The exact temperature of this transition, also known as the cloud point, is highly dependent on the polymer's molecular structure. acs.orgscispace.com The hydrophilicity of the N-substituent is a key factor; more hydrophobic substituents generally lead to a lower LCST. acs.org For example, in a series of poly[N-(acryloyloxyalkyl)pyrrolidone]s, adding a methyl group to the polymer backbone dramatically lowered the cloud point. acs.org This tunability allows for the design of "smart" polymers that respond to specific temperature cues, which is valuable for a range of advanced applications. rsc.org

| Polymer | Structural Feature | Cloud Point (°C) | Reference |

|---|---|---|---|

| Poly(3-ethyl-N-vinyl-2-pyrrolidone) | Ethyl group on pyrrolidone ring | ~26 | rsc.orgresearchgate.net |

| Poly[N-(2-methacryloyloxyethyl)pyrrolidone] | Methacrylate backbone | ~55 (High MW limit) | acs.org |

| Poly[N-(3-methacryloyloxypropyl)pyrrolidone] | Additional backbone methyl group vs. acrylate (B77674) analog | 37°C lower than acrylate analog | acs.orgscispace.com |

Functional Polymer Synthesis and Macromolecular Architectures

The synthesis of functional polymers from methylene pyrrolidinone monomers, specifically 1-Methyl-3-methylene-2-pyrrolidinone (also known as α-Methylene-N-methylpyrrolidone, α-MMP), leverages the reactivity of the exocyclic double bond. This monomer belongs to a class of exo-methylene heterocyclic compounds (MHCs) that are attractive for creating polymers with pendant cyclic groups. researchgate.netuliege.be The polymerization of these monomers can proceed through different mechanisms, leading to diverse macromolecular architectures with tailored properties. uliege.be

Homopolymerization of α-MMP has been successfully achieved through both bulk and solution methods using conventional free radical polymerization with initiators like azobisisobutyronitrile (AIBN). researchgate.net The resulting polymer, poly(α-Methylene-N-methylpyrrolidone) or P(α-MMP), exhibits notable properties such as good solubility in water, methanol (B129727), and various dipolar aprotic solvents. researchgate.net Thermogravimetric analysis has shown that P(α-MMP) possesses significant thermal stability, with a 10% weight loss occurring at 330°C in air. researchgate.net

Beyond conventional methods, advanced polymerization techniques have been employed to achieve greater control over the macromolecular architecture. Reversible Deactivation Radical Polymerization (RDRP) methods, such as Reversible Addition-Fragmentation (chain) Transfer (RAFT) polymerization, have been successfully applied to related methylene pyrrolidinone monomers like 3-methylene-2-pyrrolidone (3M2P). researchgate.netcore.ac.ukresearchgate.net These controlled radical polymerization techniques are crucial for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). researchgate.net The RAFT process, in particular, allows for the creation of complex architectures, including block copolymers, by sequentially adding different monomers. nih.gov For instance, a macro-chain transfer agent (macro-CTA) of the first polymer block can be used to initiate the polymerization of a second monomer, leading to an A-B block copolymer structure. This high degree of control is essential for designing materials with specific functionalities and performance characteristics. nih.govmdpi.com

The polymerization of exo-methylene heterocyclic monomers can follow two main pathways: radical ring-retaining polymerization (rRRP) or radical ring-opening polymerization (rROP). uliege.be For methylene pyrrolidinones, the process is typically a radical ring-retaining polymerization, where the pyrrolidinone ring is preserved as a pendant group on the polymer backbone. uliege.be This results in an aliphatic carbon-based chain with cyclic side groups, which confers unique properties to the resulting polymer, such as high glass transition temperatures (Tg) and specific solubility characteristics. researchgate.netnih.gov The preservation of the functional lactam ring is key to the applications of these polymers in fields like advanced materials science. uliege.be

Applications in Advanced Materials Science (e.g., Kinetic Hydrate (B1144303) Inhibitors)

The unique structure of polymers derived from methylene pyrrolidinone monomers, particularly their water solubility and the presence of the lactam ring, makes them promising candidates for applications in advanced materials science. One of the most studied applications is their use as Kinetic Hydrate Inhibitors (KHIs). core.ac.ukdtu.dk

Gas hydrates are ice-like crystalline solids that form from water and natural gas under high pressure and low temperature, posing a significant risk of blockages in oil and gas pipelines. dtu.dknih.gov KHIs are water-soluble polymers that delay the nucleation and/or growth of these hydrate crystals, offering a crucial flow assurance solution. core.ac.ukdtu.dk Poly(3-methylene-2-pyrrolidone) (P(3M2P)), a close structural analog to the well-known KHI poly(N-vinylpyrrolidone) (PVP), has been investigated for this purpose. core.ac.ukdtu.dk In P(3M2P), the polymer backbone originates from the conjugated methylene group, while in PVP, the backbone is formed from the vinyl group attached to the nitrogen atom of the pyrrolidone ring. core.ac.uk

Studies have been conducted to evaluate the KHI performance of P(3M2P) on Structure II (SII) gas hydrates, typically in high-pressure rocking cells. core.ac.ukdtu.dk The performance is often compared against commercial KHIs like PVP. Research has shown that at lower concentrations (e.g., 2500 and 5000 ppm), P(3M2P) demonstrates a KHI performance similar to that of PVP. core.ac.ukdtu.dk However, at higher concentrations (7500 ppm), PVP tends to outperform P(3M2P). dtu.dk The difference in performance is thought to be related to the greater resonance stabilization of the amide group in P(3M2P) and the different hydrophobic character of the polymer backbone. dtu.dk The PVP repeat unit contains a sequence of three methylene units in its pyrrolidone ring, compared to only two in P(3M2P), which may influence its interaction with hydrate crystals. dtu.dk

Further research has explored enhancing KHI efficacy by modifying the polymer structure. This includes synthesizing copolymers of 3M2P with other monomers like N-vinylcaprolactam (VCap) and introducing alkyl groups onto the pyrrolidone ring. researchgate.net For instance, a homopolymer with an n-propyl group on the pyrrolidone ring, poly(5-n-propyl-3-methylene-2-pyrrolidone), showed improved KHI efficacy compared to the unsubstituted P(3M2P). researchgate.net Copolymers of 3M2P also showed significant improvements over the homopolymer. researchgate.net The synergy between these polymers and other molecules, such as n-butyl glycol ether (BGE), has also been investigated to boost performance. core.ac.ukdtu.dk

KHI Performance of Poly(3-methylene-2-pyrrolidone) (P(3M2P))

The table below summarizes the KHI performance of P(3M2P) at different molecular weights and concentrations, tested on Structure II gas hydrates. The data is compared with the performance of a standard commercial kinetic hydrate inhibitor, Poly(N-vinylpyrrolidone) (PVP).

| Polymer | Molecular Weight ( g/mol ) | Concentration (ppm) | Performance Comparison |

| P(3M2P) | 5500 | 2500 | Similar to PVP |

| P(3M2P) | 5500 | 5000 | Similar to PVP |

| P(3M2P) | 5500 | 7500 | Outperformed by PVP |

| P(3M2P) | 2500 | 2500 | Similar to PVP |

| P(3M2P) | 2500 | 5000 | Similar to PVP |

| P(3M2P) | 2500 | 7500 | Outperformed by PVP |

| PVP | 8000-9000 | 2500-7500 | Standard benchmark; outperforms P(3M2P) at 7500 ppm |

Data sourced from studies on KHI performance in high-pressure rocking cells. core.ac.ukdtu.dk

Q & A

Q. What safety protocols are critical when handling 1-methyl-3-methylene-2-pyrrolidinone in high-temperature reactions?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to the compound’s flash point (~91°C) and potential vapor inhalation risks. Emergency procedures should include ethanol rinses for skin contact and activated charcoal for accidental ingestion. Consult safety data sheets (SDS) for spill management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.